Cefdinir impurity H
Overview
Description
Synthesis Analysis
Based on the mechanism by which cephalosporins are degraded, stress tests were designed and performed. It was found that eight main impurities were degradation products and five impurities originated from the synthesis process .Physical and Chemical Properties Analysis
Cefdinir impurity H has a molecular weight of 413.43 g/mol . More specific physical and chemical properties are not detailed in the search results.Scientific Research Applications
Structural Elucidation and Characterization of Impurities
Research on Cefdinir, an orally active third-generation cephalosporin antibiotic, has identified several impurities, including Cefdinir impurity H, during its manufacturing process. Studies using high-performance liquid chromatography (HPLC) and other analytical techniques like NMR, IR, and MS have isolated and characterized these impurities from Cefdinir bulk drug. The structural elucidation of impurities is crucial for understanding the chemical composition and stability of pharmaceutical compounds, ensuring drug safety and efficacy (Rao et al., 2007).
Analytical Method Development for Quality Control
The development of novel analytical methods using two-dimensional chromatographic correlation spectroscopy and LC-MS has advanced the quality control measures for detecting impurities in pharmaceuticals. These methods allow for the accurate and rapid identification of impurity peaks in the HPLC chromatogram of Cefdinir, enhancing the reliability of drug formulations (Zhengfu Chen et al., 2012).
Enhancing Oral Bioavailability
Research into improving the oral bioavailability of Cefdinir through nanosuspensions prepared by media milling techniques has shown significant results. These nanosuspensions exhibit improved solubility, dissolution, and permeation characteristics, leading to a substantial enhancement in oral bioavailability. This approach addresses the limitations associated with the poor absorption and low bioavailability of Cefdinir, a BCS class IV drug (Sawant et al., 2016).
Radiation Sterilization Studies
Investigations on the effects of gamma radiation and electron beam on Cefdinir have provided insights into its stability under sterilization processes. These studies help in understanding the radiolytic degradation of Cefdinir and its impurities, contributing to the development of safe sterilization methods for pharmaceuticals (Singh et al., 2010).
Mechanism of Action
Target of Action
Cefdinir, the parent compound of Cefdinir Impurity H, primarily targets bacterial cell walls . It is effective against a variety of Gram-negative and Gram-positive bacterial infections
Mode of Action
Cefdinir inhibits bacterial cell wall synthesis by binding to one or more of the penicillin-binding proteins (PBPs). This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis
Biochemical Pathways
The biochemical pathways affected by Cefdinir involve the synthesis of bacterial cell walls. By inhibiting the final transpeptidation step of peptidoglycan synthesis, Cefdinir prevents the proper formation of bacterial cell walls, leading to bacterial death
Pharmacokinetics
Cefdinir is rapidly absorbed from the gastrointestinal tract, with a mean time to peak plasma concentration of approximately 3 hours . It is almost entirely eliminated via renal clearance of unchanged drug, and the terminal disposition half-life of Cefdinir is approximately 1.5 hours
Result of Action
The primary result of Cefdinir’s action is the death of susceptible bacteria, achieved by inhibiting the synthesis of their cell walls This leads to the effective treatment of various bacterial infections
Action Environment
The action of Cefdinir and its impurities can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and efficacy of the compound . .
Properties
IUPAC Name |
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl)methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4S2/c1-5-6-3-23-8(17-9(6)12(20)22-5)2-15-11(19)10(18-21)7-4-24-13(14)16-7/h4-5,8,17,21H,2-3H2,1H3,(H2,14,16)(H,15,19)/b18-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVBFUWHFJBAJX-ZDLGFXPLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C(=O)O1)NC(SC2)CNC(=O)C(=NO)C3=CSC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C2=C(C(=O)O1)NC(SC2)CNC(=O)/C(=N\O)/C3=CSC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178949-04-7 | |
Record name | 2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)-N -(((2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H -furo(3,4-d)(1,3)thiazin-2-yl)methyl(acetamide, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178949047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-AMINOTHIAZOL-4-YL)-2-(HYDROXYIMINO)-N -(((2RS,5RS)-5-METHYL-7-OXO-2,4,5,7-TETRAHYDRO-1H -FURO(3,4-D)(1,3)THIAZIN-2-YL)METHYL(ACETAMIDE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O1193FN39 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.